2-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
2-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound contains multiple fused rings, including a pyrazole ring, a triazole ring, and a quinazoline ring, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the pyrazole ring through the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent to introduce the ethyl group. This intermediate is then subjected to cyclization reactions to form the triazoloquinazoline core under specific conditions, such as the use of strong acids or bases and elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents. The scalability of the synthesis is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3,5-dimethyl-1H-pyrazole: Shares the pyrazole ring but lacks the triazoloquinazoline core.
1,2,4-triazolo[1,5-c]quinazoline: Contains the triazoloquinazoline core but lacks the pyrazole ring.
Uniqueness
2-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical properties and reactivity. This structural complexity makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C16H15ClN6 |
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Molecular Weight |
326.78 g/mol |
IUPAC Name |
2-[1-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C16H15ClN6/c1-9-14(17)10(2)23(20-9)11(3)15-19-16-12-6-4-5-7-13(12)18-8-22(16)21-15/h4-8,11H,1-3H3 |
InChI Key |
JEYUCJDUPGDIIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C2=NN3C=NC4=CC=CC=C4C3=N2)C)Cl |
Origin of Product |
United States |
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